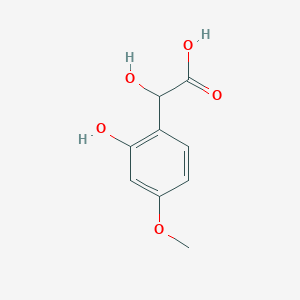
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde: is a chemical compound characterized by the presence of a fluorophenyl group attached to a dioxaindane ring system with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde typically involves the formation of the dioxaindane ring system followed by the introduction of the fluorophenyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by selective functionalization reactions to introduce the fluorophenyl and aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carboxylic acid.
Reduction: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The fluorophenyl group can enhance binding affinity and selectivity towards certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
類似化合物との比較
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
Pyridazine and Pyridazinone Derivatives: Compounds with adjacent nitrogen atoms in a six-membered ring, showing diverse biological activities.
Uniqueness: 7-(2-Fluorophenyl)-1,3-dioxaindane-5-carbaldehyde is unique due to its specific ring system and functional groups, which confer distinct chemical reactivity and potential applications. The combination of a fluorophenyl group with a dioxaindane ring and an aldehyde functional group is not commonly found in other compounds, making it a valuable target for research and development.
特性
分子式 |
C14H9FO3 |
|---|---|
分子量 |
244.22 g/mol |
IUPAC名 |
7-(2-fluorophenyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C14H9FO3/c15-12-4-2-1-3-10(12)11-5-9(7-16)6-13-14(11)18-8-17-13/h1-7H,8H2 |
InChIキー |
HGRZZBUCYMIHQC-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B13579966.png)
![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
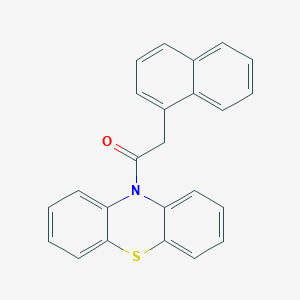
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)

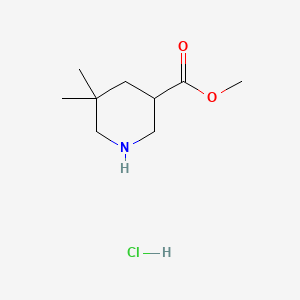
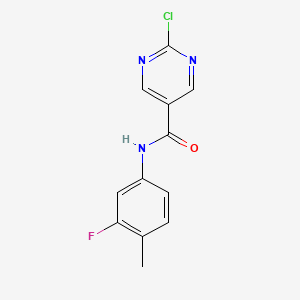
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
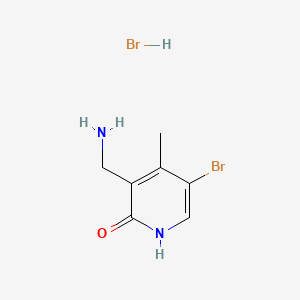
![N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
